molecular formula C15H14F2N2O2 B11055767 Ethyl 4-(cyclopropylamino)-6,7-difluoroquinoline-3-carboxylate

Ethyl 4-(cyclopropylamino)-6,7-difluoroquinoline-3-carboxylate

Cat. No.: B11055767
M. Wt: 292.28 g/mol
InChI Key: KBVWTTJWCSEQOT-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclopropylamino)-6,7-difluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with cyclopropylamino and difluoro groups, as well as an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(cyclopropylamino)-6,7-difluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the cyclopropylamino group and the difluoro substituents. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclopropylamino)-6,7-difluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(cyclopropylamino)-6,7-difluoroquinoline-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It has shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclopropylamino)-6,7-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the cyclopropylamino and difluoro substituents can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(cyclopropylamino)-6,7-difluoroquinoline-3-carboxylate is unique due to the combination of its cyclopropylamino and difluoro substituents, which enhance its chemical stability and biological activity. This combination of functional groups provides a distinct advantage in terms of binding affinity and specificity to molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H14F2N2O2

Molecular Weight

292.28 g/mol

IUPAC Name

ethyl 4-(cyclopropylamino)-6,7-difluoroquinoline-3-carboxylate

InChI

InChI=1S/C15H14F2N2O2/c1-2-21-15(20)10-7-18-13-6-12(17)11(16)5-9(13)14(10)19-8-3-4-8/h5-8H,2-4H2,1H3,(H,18,19)

InChI Key

KBVWTTJWCSEQOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)NC3CC3

Origin of Product

United States

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